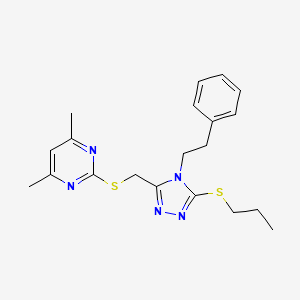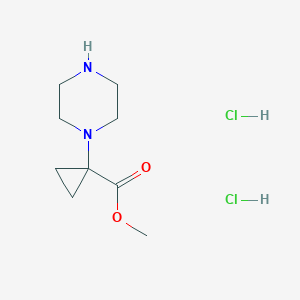
4,6-dimethyl-2-(((4-phenethyl-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-dimethyl-2-(((4-phenethyl-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine is an organosulfur compound that features prominently in research due to its unique structural properties and potential applications. This molecule is characterized by its pyrimidine core, substituted by a 4H-1,2,4-triazole ring, phenethyl, and propylthio groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dimethyl-2-(((4-phenethyl-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine can be achieved through multi-step synthetic procedures. One of the common routes involves the cyclization of corresponding hydrazides with thiocarbamates under controlled conditions. Reagents such as sulfur or sulfur-containing compounds and catalysts are often employed to enhance yield and selectivity.
Industrial Production Methods
On an industrial scale, the synthesis would typically involve large-scale reactors where precise temperature, pressure, and reagent proportions are maintained. Automated systems ensure consistency and safety in the production process, minimizing human intervention and error. Solvent extraction, purification by crystallization, and chromatographic techniques are employed to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
4,6-dimethyl-2-(((4-phenethyl-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine undergoes a variety of chemical reactions including:
Oxidation: Introduction of oxidizing agents can lead to the formation of sulfoxides or sulfones.
Reduction: Reductive conditions may result in the cleavage of sulfur-containing bonds or reduction of the triazole ring.
Substitution: Nucleophilic substitution reactions can occur at various positions on the pyrimidine or triazole rings, facilitating the incorporation of different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acetylating agents.
Major Products
The major products of these reactions are often derivatives of the parent compound, exhibiting altered functional properties or increased biological activity.
Scientific Research Applications
Chemistry
In chemistry, 4,6-dimethyl-2-(((4-phenethyl-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine is used as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis.
Biology
Biologically, this compound is studied for its potential to interact with various biomolecules. Its ability to form hydrogen bonds and participate in hydrophobic interactions makes it a candidate for enzyme inhibition studies and receptor binding assays.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic applications. Studies have investigated its role in targeting specific cellular pathways, with ongoing research into its anti-inflammatory, anti-cancer, and antimicrobial properties.
Industry
Industrial applications include its use in the development of new materials with specific mechanical or chemical properties. Its incorporation into polymers or coatings could enhance durability and resistance to degradation.
Mechanism of Action
The compound exerts its effects through various molecular mechanisms, depending on its biological target. In enzyme inhibition, for example, it may act by binding to the active site or allosteric sites of the enzyme, disrupting its catalytic activity. Pathways involved often include key signaling cascades within cells, influencing processes such as cell proliferation, apoptosis, or immune response.
Comparison with Similar Compounds
When compared to similar compounds, 4,6-dimethyl-2-(((4-phenethyl-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine stands out due to its unique substitution pattern and the resultant chemical properties.
Similar Compounds
4,6-dimethyl-2-(((4-phenethyl-5-(methylthio)-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine
4,6-dimethyl-2-(((4-(3-pyridyl)-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine
4,6-dimethyl-2-(((4-phenyl-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine
Each of these compounds features variations in the triazole or pyrimidine rings, resulting in different physicochemical and biological properties. This uniqueness can be crucial for specific applications, making this compound a compound of significant interest in research and industry.
Properties
IUPAC Name |
4,6-dimethyl-2-[[4-(2-phenylethyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5S2/c1-4-12-26-20-24-23-18(14-27-19-21-15(2)13-16(3)22-19)25(20)11-10-17-8-6-5-7-9-17/h5-9,13H,4,10-12,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIPDSTSPUUPQAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NN=C(N1CCC2=CC=CC=C2)CSC3=NC(=CC(=N3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl N-{2-[4-(diethylsulfamoyl)benzamido]thiophene-3-carbonyl}carbamate](/img/structure/B2456827.png)
![N-[(1-ethyl-1H-imidazol-2-yl)methyl]-N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine](/img/structure/B2456829.png)
![[3-(4-Fluorophenyl)prop-1-yn-1-yl]trimethylsilane](/img/structure/B2456830.png)

![3-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenoxy)-2-butanone](/img/structure/B2456833.png)
![ethyl 2-(9-(3-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate](/img/structure/B2456834.png)





